Cas no 81025-83-4 ((R)-(+)-2-Methylsuccinic Acid 4-Methyl Ester)

(R)-(+)-2-Methylsuccinic Acid 4-Methyl Ester structure
81025-83-4 structure
Product Name:(R)-(+)-2-Methylsuccinic Acid 4-Methyl Ester
CAS番号:81025-83-4
MF:C6H10O4
メガワット:146.141202449799
MDL:MFCD00211259
CID:720921
PubChem ID:6398856
Update Time:2024-10-27

(R)-(+)-2-Methylsuccinic Acid 4-Methyl Ester 化学的及び物理的性質

名前と識別子

    • (R)-4-Methoxy-2-methyl-4-oxobutanoic acid
    • (2R)-4-methoxy-2-methyl-4-oxobutanoic acid
    • (R)-(+)-2-Methylsuccinic acid 4-methyl ester
    • Butanedioic acid,2-methyl-, 4-methyl ester, (2R)-
    • 1-MonoMethyl (R)-(+)-3-Methylsuccinate
    • (R)-(+)-3-METHYLSUCCINIC ACID 1-MONOMETHYL ESTER
    • Butanedioic acid, methyl-, 4-methyl ester, (2R)- (9CI)
    • Butanedioic acid, methyl-, 4-methyl ester, (R)- (ZCI)
    • (R)-4-Methoxy-2-methyl-4-oxo-butanoic acid
    • Methyl (R)-3-methylsuccinate
    • 81025-83-4
    • (2R)-methylsuccinic acid 4-monomethyl ester
    • DTXSID50423220
    • (R)-2-METHYLSUCCINIC ACID 4-METHYL ESTER
    • (R)-4-Methoxy-2-methyl-4-oxobutanoicacid
    • (R)-(+)-2-Methylsuccinic acid 4-methyl ester, 95%
    • (R)-2-methyl-succinic acid 4-methyl ester
    • CS-0186135
    • SCHEMBL1183661
    • UVQYBUYGFBXQGO-SCSAIBSYSA-N
    • (R)-4-methoxy-2-methyl-4-oxobutyric acid
    • DS-17873
    • AKOS006378566
    • (2R)-Methylbutanedioic Acid 4-Methyl Ester; (2R)-4-Methoxy-2-methyl-4-oxobutanoic Acid; (R)-4-Methoxy-2-methyl-4-oxo-butanoic Acid;
    • C76592
    • (R)?-?(+)?-?2-?Methylsuccinic acid 4-methyl ester
    • MFCD00211259
    • (R)-(+)-2-Methylsuccinic Acid 4-Methyl Ester
    • MDL: MFCD00211259
    • インチ: 1S/C6H10O4/c1-4(6(8)9)3-5(7)10-2/h4H,3H2,1-2H3,(H,8,9)/t4-/m1/s1
    • InChIKey: UVQYBUYGFBXQGO-SCSAIBSYSA-N
    • ほほえんだ: C(C(=O)OC)[C@@H](C)C(=O)O

計算された属性

  • せいみつぶんしりょう: 146.05800
  • どういたいしつりょう: 146.05790880g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 10
  • 回転可能化学結合数: 4
  • 複雑さ: 141
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • ひょうめんでんか: 0
  • 互変異性体の数: 何もない
  • 疎水性パラメータ計算基準値(XlogP): 0.1
  • トポロジー分子極性表面積: 63.6Ų

じっけんとくせい

  • 色と性状: イエロークリスタル
  • 密度みつど: 1.150 g/mL at 25 °C(lit.)
  • ふってん: 241-242 °C760 mm Hg(lit.)
  • フラッシュポイント: 101 °F
  • 屈折率: n20/D 1.4320(lit.)
  • PSA: 63.60000
  • LogP: 0.27020
  • ようかいせい: 未確定

(R)-(+)-2-Methylsuccinic Acid 4-Methyl Ester セキュリティ情報

  • 危険物輸送番号:UN 3272 3/PG 3
  • WGKドイツ:3
  • 危険カテゴリコード: 10-36/37/38
  • セキュリティの説明: S26; S36
  • 危険物標識: Xi
  • リスク用語:R10

(R)-(+)-2-Methylsuccinic Acid 4-Methyl Ester 税関データ

  • 税関コード:2918990090
  • 税関データ:

    中国税関コード:

    2918990090

    概要:

    2918990090。他の追加の酸素含有カルボン酸(酸無水物/ハロゲン化アシル/過酸化物、過酸素酸、および税番の誘導体を含む)。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%

    申告要素:

    製品名, 成分含有量、

    要約:

    2918990090。その他の追加の酸素官能基を有するカルボン酸及びその無水物、ハロゲン化物、過酸化物及び過酸素酸、これらのハロゲン化、スルホン化、硝化または亜硝化誘導体。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%

(R)-(+)-2-Methylsuccinic Acid 4-Methyl Ester 価格詳細 >>

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Fluorochem
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M329420-5g
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(R)-(+)-2-Methylsuccinic Acid 4-Methyl Ester 合成方法

合成方法 1

はんのうじょうけん
リファレンス
A chemoenzymatic synthesis of the C10-C19 moiety of FK506
Gu, Rui Lin; et al, Tetrahedron Letters, 1990, 31(23), 3283-6

合成方法 2

はんのうじょうけん
1.1 Reagents: Isopropanol Catalysts: NAD ,  Reductase Solvents: Toluene ,  Water ,  Polypropylene glycol ;  48 h, pH 8, 30 °C
1.2 Reagents: Potassium hydroxide Catalysts: Subtilisin Solvents: Water ;  24 h, pH 7.5, 30 °C
リファレンス
A three-enzyme system involving an ene-reductase for generating valuable chiral building blocks
Mangan, David; et al, Advanced Synthesis & Catalysis, 2012, 354(11-12), 2185-2190

合成方法 3

はんのうじょうけん
1.1 Reagents: Sodium periodate Catalysts: Ruthenium trichloride Solvents: Acetonitrile ,  Ethyl acetate ,  Water ;  rt; 40 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  rt
リファレンス
Enantioselective Formal C-H Conjugate Addition of Acetanilides to β-Substituted Acrylates by Chiral Iridium Catalysts
Shibata, Takanori; et al, Chemistry - A European Journal, 2017, 23(1), 88-91

合成方法 4

はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Iridium(1+), [(1,2,5,6-η)-1,5-cyclooctadiene](pyridine)(tricyclohexylphosphine)-… Solvents: Methanol ,  Dichloromethane ;  5 h, rt
2.1 Reagents: Lithium hydroxide Solvents: Tetrahydrofuran ,  Water ;  5 h, rt
2.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 1, rt
リファレンス
Stereoselective catalytic hydrogenation and conjugate reduction of 4-methyl itaconate derivatives bearing a chiral auxiliary
Kumazaki, Eri; et al, Tetrahedron, 2013, 69(16), 3486-3494

合成方法 5

はんのうじょうけん
1.1 Reagents: Amberlyst 15 Solvents: Methanol ;  6 d, rt
2.1 Reagents: Hydrogen Catalysts: Rhodium(1+), bis[(1,2,5,6-η)-1,5-cyclooctadiene]-, tetrafluoroborate(1-) (1:1) ,  1-(11bS)-Dinaphtho[2,1-d:1′,2′-f][1,3,2]dioxaphosphepin-4-ylpiperidine Solvents: Methanol ;  18 h, 5 bar, rt
リファレンス
Synthesis of versatile building blocks through asymmetric hydrogenation of functionalized itaconic acid monoesters
Hekking, Koen F. W.; et al, Advanced Synthesis & Catalysis, 2008, 350(1), 85-94

合成方法 6

はんのうじょうけん
1.1 Reagents: Dicyclohexylcarbodiimide Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  1 h, 0 °C; 0 °C → rt; overnight, rt
2.1 Reagents: Hydrogen Catalysts: Iridium(1+), [(1,2,5,6-η)-1,5-cyclooctadiene](pyridine)(tricyclohexylphosphine)-… Solvents: Methanol ,  Dichloromethane ;  5 h, rt
3.1 Reagents: Lithium hydroxide Solvents: Tetrahydrofuran ,  Water ;  5 h, rt
3.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 1, rt
リファレンス
Stereoselective catalytic hydrogenation and conjugate reduction of 4-methyl itaconate derivatives bearing a chiral auxiliary
Kumazaki, Eri; et al, Tetrahedron, 2013, 69(16), 3486-3494

合成方法 7

はんのうじょうけん
1.1 Catalysts: 1,4-Bis[(9S)-10,11-dihydro-6′-methoxycinchonan-9-yl]-9,10-anthracenedione Solvents: Diethyl ether
リファレンス
Parallel Kinetic Resolutions of Monosubstituted Succinic Anhydrides Catalyzed by a Modified Cinchona Alkaloid
Chen, Yonggang; et al, Journal of the American Chemical Society, 2001, 123(45), 11302-11303

合成方法 8

はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Rhodium(1+), [(1,2,5,6-η)-1,5-cyclooctadiene][1,1′-(1,2-ethanediyl)bis[1,1-diphe… Solvents: Methanol ;  15 bar
リファレンス
Total Syntheses of Nominal and Actual Prorocentin
Zachmann, Raphael J.; et al, Journal of the American Chemical Society, 2023, 145(4), 2584-2595

合成方法 9

はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: 2226424-75-3 (solution Rh complex) Solvents: Methanol ;  2 h, 1 bar, 22 °C
リファレンス
Modular 1,1'-Ferrocenediyl-cored P-Stereogenic Diphosphines: ''JDayPhos'' Series and its Use in Rhodium(I)-Catalyzed Hydrogenation
Poklukar, Gasper; et al, Advanced Synthesis & Catalysis, 2018, 360(13), 2566-2570

合成方法 10

はんのうじょうけん
1.1 Reagents: Lithium hydroxide Solvents: Tetrahydrofuran ,  Water ;  5 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 1, rt
リファレンス
Stereoselective catalytic hydrogenation and conjugate reduction of 4-methyl itaconate derivatives bearing a chiral auxiliary
Kumazaki, Eri; et al, Tetrahedron, 2013, 69(16), 3486-3494

合成方法 11

はんのうじょうけん
1.1 Reagents: Esterase
リファレンス
Enzymic preparation of alkanedicarboxylic acid monoesters
Ozaki, Eiji; et al, Chemistry Letters, 1995, (7), 539-40

合成方法 12

はんのうじょうけん
1.1 Reagents: Butyllithium
1.2 Reagents: 4-Benzyl-2-oxazolidinone
1.3 Reagents: Hexamethyldisiloxane
1.4 -
1.5 Reagents: Lithium hydroxide ,  Hydrogen peroxide Solvents: Water
リファレンス
Proteomic profiling of metalloprotease activities with cocktails of active-site probes
Sieber, Stephan A.; et al, Nature Chemical Biology, 2006, 2(5), 274-281

合成方法 13

はんのうじょうけん
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  30 min, 25 °C
1.2 1 h, 25 °C; 60 h, 25 °C
2.1 Reagents: Isopropanol Catalysts: NAD ,  Reductase Solvents: Toluene ,  Water ,  Polypropylene glycol ;  48 h, pH 8, 30 °C
2.2 Reagents: Potassium hydroxide Catalysts: Subtilisin Solvents: Water ;  24 h, pH 7.5, 30 °C
リファレンス
A three-enzyme system involving an ene-reductase for generating valuable chiral building blocks
Mangan, David; et al, Advanced Synthesis & Catalysis, 2012, 354(11-12), 2185-2190

合成方法 14

はんのうじょうけん
1.1 Catalysts: Iridium(1+), [(1,2,5,6-η)-1,5-cyclooctadiene][(1,2-dimethyl-1,2-ethanediyl)bis[d… Solvents: 1,4-Dioxane ;  72 h, 120 °C
2.1 Reagents: Sodium periodate Catalysts: Ruthenium trichloride Solvents: Acetonitrile ,  Ethyl acetate ,  Water ;  rt; 40 h, rt
2.2 Reagents: Hydrochloric acid Solvents: Water ;  rt
リファレンス
Enantioselective Formal C-H Conjugate Addition of Acetanilides to β-Substituted Acrylates by Chiral Iridium Catalysts
Shibata, Takanori; et al, Chemistry - A European Journal, 2017, 23(1), 88-91

合成方法 15

はんのうじょうけん
1.1 Catalysts: Acetyl chloride Solvents: Methanol ;  20 min, reflux
2.1 Reagents: Hydrogen Catalysts: Rhodium(1+), [3,4-bis[(2R,5R)-2,5-dimethyl-1-phospholanyl-κP]-2,5-furandione][(1… Solvents: Dichloromethane ;  48 h, 4 bar, rt
リファレンス
A convergent approach to (-)-callystatin A based on local symmetry
Candy, Mathieu; et al, Chemistry - A European Journal, 2012, 18(45), 14267-14271

合成方法 16

はんのうじょうけん
1.1 Catalysts: Nafion SAC 13 Solvents: Methanol ;  3 h, 295 K
2.1 Reagents: Benzylamine ,  Hydrogen Catalysts: Cinchonidine ,  Palladium Solvents: Methanol ;  30 min, 2 MPa, 295 K
リファレンス
Enantioselective hydrogenation of itaconic acid over cinchona alkaloid modified supported palladium catalyst
Szoellosi, Gyoergy; et al, Applied Catalysis, 2007, 319, 193-201

(R)-(+)-2-Methylsuccinic Acid 4-Methyl Ester Raw materials

(R)-(+)-2-Methylsuccinic Acid 4-Methyl Ester Preparation Products

(R)-(+)-2-Methylsuccinic Acid 4-Methyl Ester サプライヤー

Amadis Chemical Company Limited
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(CAS:81025-83-4)(R)-(+)-2-Methylsuccinic Acid 4-Methyl Ester
注文番号:A938997
在庫ステータス:in Stock
はかる:1g
清らかである:99%
最終更新された価格情報:Friday, 30 August 2024 15:28
価格 ($):392.0
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Amadis Chemical Company Limited
(CAS:81025-83-4)(R)-(+)-2-Methylsuccinic Acid 4-Methyl Ester
A938997
清らかである:99%
はかる:1g
価格 ($):392.0
Email